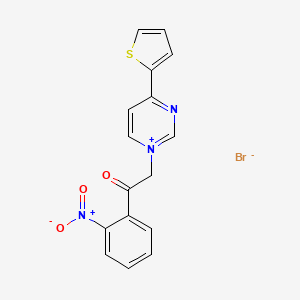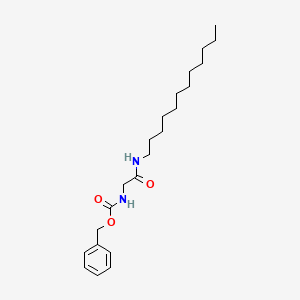
1-(2-(2-Nitrophenyl)-2-oxoethyl)-4-(2-thienyl)pyrimidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NTPTP , is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring fused with a thiophene ring, and it bears a nitrophenyl group at one of the nitrogen atoms. The bromide ion balances the positive charge on the pyrimidinium ring. NTPTP exhibits interesting properties due to its aromatic and electron-withdrawing substituents.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to NTPTP. One common method involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-(2-nitrophenyl)thiouracil. Subsequent cyclization with ethyl acetoacetate yields the pyrimidine ring. Finally, quaternization with bromine produces NTPTP .
Industrial Production: While NTPTP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers have explored continuous flow processes and green chemistry approaches to improve efficiency and sustainability.
Analyse Des Réactions Chimiques
Reactions: NTPTP participates in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation or other reducing agents.
Substitution: The bromide ion can be replaced by other nucleophiles, leading to diverse derivatives.
Oxidation: Oxidation of the thienyl group may yield sulfone or sulfoxide derivatives.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C), or sodium dithionite.
Substitution: Alkyl halides, amines, or other nucleophiles.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding amino derivative, while substitution leads to various quaternary ammonium salts.
Applications De Recherche Scientifique
NTPTP finds applications in:
Medicine: As a potential antimicrobial agent due to its cationic nature.
Chemical Biology: Studying interactions with DNA or proteins.
Industry: As a precursor for functionalized materials.
Mécanisme D'action
NTPTP’s mechanism of action likely involves:
Electrostatic Interactions: The positively charged pyrimidinium moiety can interact with negatively charged biological molecules.
Target Binding: It may bind to specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
NTPTP’s uniqueness lies in its combination of pyrimidine, thiophene, and nitrophenyl moieties. Similar compounds include other pyrimidinium salts, but few possess the same substitution pattern.
: S. M. Khedekar, et al. (2012). Synthesis and antimicrobial activity of some new pyrimidin-1-ium salts. Journal of Chemical Sciences, 124(4), 937-944. DOI: 10.1007/s12039-012-0291-3
Propriétés
Numéro CAS |
623940-69-2 |
|---|---|
Formule moléculaire |
C16H12BrN3O3S |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C16H12N3O3S.BrH/c20-15(12-4-1-2-5-14(12)19(21)22)10-18-8-7-13(17-11-18)16-6-3-9-23-16;/h1-9,11H,10H2;1H/q+1;/p-1 |
Clé InChI |
RJKDCUHJYLMGKT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3)[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)


![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide](/img/structure/B12009866.png)

